3,3-Difluorocyclopentanamine hydrochloride
Overview
Description
3,3-Difluorocyclopentanamine hydrochloride is an organic compound with the chemical formula C5H10ClF2N. It is a derivative of cyclopentanamine, where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclopentanamine hydrochloride typically involves the fluorination of cyclopentanamine. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reductive amination to form the amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanamine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorocyclopentanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclopentanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclopentanol: A similar compound where the amine group is replaced by a hydroxyl group.
3,3-Difluorocyclopentanone: A ketone derivative of the compound.
3,3-Difluorocyclopentane: A fully reduced form without any functional groups
Uniqueness
3,3-Difluorocyclopentanamine hydrochloride is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. The presence of the amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3,3-difluorocyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHMNFTPGBLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939398-48-8 | |
Record name | 3,3-difluorocyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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